![molecular formula C5H4Cl2N2 B019286 3-Amino-2,5-dichloropyridine CAS No. 78607-32-6](/img/structure/B19286.png)
3-Amino-2,5-dichloropyridine
Overview
Description
Synthesis Analysis
The synthesis of 3-Amino-2,5-dichloropyridine and related compounds involves several chemical reactions, including substitution, diazotization, and condensation reactions. Liao Jian-qiao (2010) reported a method for synthesizing 2-Amino-4-chloropyridine, which can be related to the synthesis of compounds within the same chemical family, with an overall yield of 68.5%, using methyl 4-chloropicolinate as the starting material (Liao Jian-qiao, 2010).
Molecular Structure Analysis
Structural elucidation of related compounds is often performed using X-ray crystallography, FTIR, NMR, and other spectroscopic methods. For example, the study by Barakat et al. (2015) provided insights into the structural aspects and isomerism of pyrimidine derivatives, which share some structural similarities with this compound, using DFT/B3LYP methods (Barakat et al., 2015).
Chemical Reactions and Properties
The chemical behavior of this compound includes its participation in various organic reactions, such as nucleophilic substitution, and its potential to form complex molecules. Research by Klappa et al. (2002) on the synthesis of pyrroles from the condensation of 1,3-diones and 2-(aminomethyl)pyridine illustrates the type of chemical transformations that compounds similar to this compound might undergo (Klappa et al., 2002).
Physical Properties Analysis
The physical properties, such as melting point, boiling point, solubility, and density, are critical for understanding the applications and handling of this compound. The study by Ma et al. (2018) on a pyridine-based energetic material provides insights into properties like high density and thermal behavior that are relevant for the analysis of related compounds (Ma et al., 2018).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other compounds, are essential for the application of this compound in synthesis and material science. The work by Halim and Ibrahim (2022) on the synthesis, spectral analysis, and properties of a novel compound provides an example of how these properties are investigated in compounds related to this compound (Halim & Ibrahim, 2022).
Scientific Research Applications
Pharmaceutical and Nutraceutical Synthesis : A study by Zimin et al. (2020) described the use of Gold(I)-catalyzed oxidative annulation with 2,3-dichloropyridine N-oxide for generating 1,3-oxazoles and 2,5-diaminooxazoles, potentially useful in the synthesis of pharmaceuticals and nutraceuticals (Zimin, Dar'in, Kukushkin, & Dubovtsev, 2020).
Reactivity and Selectivity in Cross-Couplings : Datta Khoje and Gundersen (2011) reported that substituting 2,4-dichloropyridines with an amino group at C-3 improves reactivity and regioselectivity in Pd-catalyzed cross-couplings, demonstrating absolute selectivity for coupling at C-2 when the amino group is replaced (Datta Khoje & Gundersen, 2011).
Synthesis of MGMT Inhibitors : Lopez et al. (2009) presented a novel synthetic method for 2-amino-4,6-dichloro-5-nitropyrimidine, enabling efficient preparation of MGMT inhibitors (Lopez, McCabe, Mcelhinney, Mcmurry, & Rozas, 2009).
Large-Scale Synthesis for Polychlorinated Aminopyridines : Gudmundsson et al. (1997) demonstrated an efficient large-scale synthesis of 2-amino-4-chloropyridine, which enables the convenient preparation of various polychlorinated 2-aminopyridines in higher yields (Gudmundsson, Hinkley, Brieger, Drach, & Townsend, 1997).
Potential in Treating Acute Myeloid Leukemia : Xia et al. (2011) found that heteroatom-substituted analogues of 3-Cl-AHPC show potential for improving solubility, bioavailability, and toxicity without impacting apoptosis-inducing activity, making them promising candidates for treating acute myeloid leukemia (Xia, Farhana, Correa, Das, Castro, Yu, Oshima, Reed, Fontana, & Dawson, 2011).
Safety and Hazards
3-Amino-2,5-dichloropyridine is classified as acutely toxic if swallowed, causes skin irritation, serious eye damage, and may cause respiratory irritation . It should be handled with personal protective equipment, including dust masks, eyeshields, and gloves . It should be stored in a well-ventilated place, with the container kept tightly closed .
Mechanism of Action
Target of Action
The primary target of 3-Amino-2,5-dichloropyridine is the respiratory system
Mode of Action
It’s known that the compound can undergo cross-coupling reactions with arylboronic acids in the presence of certain catalysts . This suggests that it may interact with its targets through a similar mechanism, possibly involving the formation of covalent bonds.
Pharmacokinetics
It’s known that the compound is a solid at room temperature and is soluble in methanol This suggests that it may be absorbed orally and distributed throughout the body via the bloodstream
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, it’s known that the compound should be stored in a cool, dry place under inert gas . This suggests that exposure to heat, moisture, or reactive gases could potentially degrade the compound or reduce its efficacy. Furthermore, the compound is classified as an acute toxic and a skin and eye irritant , indicating that it should be handled with care to avoid adverse health effects.
properties
IUPAC Name |
2,5-dichloropyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl2N2/c6-3-1-4(8)5(7)9-2-3/h1-2H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLZPJUVEGSNIJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1N)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60384131 | |
Record name | 2,5-dichloropyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60384131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
78607-32-6 | |
Record name | 2,5-dichloropyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60384131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Amino-2,5-dichloropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What spectroscopic techniques were employed to characterize 3-Amino-2,5-dichloropyridine and what molecular properties were investigated?
A1: The study employed Fourier-transform infrared (FT-IR), FT-Raman, and UV-Visible spectroscopic techniques to characterize this compound []. These methods provided insights into the vibrational frequencies of the molecule's bonds, its electronic transitions, and its interactions with different solvents.
Q2: How was computational chemistry utilized in understanding the properties of this compound?
A2: Density Functional Theory (DFT) calculations played a crucial role in this research []. The study utilized DFT to:
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